N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: Pyrazolo[3,4-d]pyrimidine, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 5.
- Substituents: 4-position: Isobutylamino group (-NH-CH2CH(CH2CH3)), providing bulk and moderate lipophilicity. 6-position: Methylthio (-SMe), contributing to electron-rich properties.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)26-3)7-6-18-16(24)13-5-4-8-25-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXENAUGHIPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: : This step often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Introduction of the Isobutylamino Group: : This can be achieved through nucleophilic substitution reactions where an appropriate amino group replaces a leaving group on the pyrazolopyrimidine.
Attachment of the Furan Carboxamide Moiety: : Finally, the furan-2-carboxamide group is introduced through amidation reactions, usually involving furan carboxylic acid derivatives and suitable coupling reagents.
Industrial Production Methods
Scaling up the production for industrial applications may involve optimizing reaction conditions to ensure high yield and purity. This can include adjusting temperature, pressure, solvent systems, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo oxidation reactions, often resulting in the conversion of the methylthio group to sulfoxide or sulfone derivatives.
Reduction: : The compound is also subject to reduction reactions, where functional groups such as the furan ring may be hydrogenated under specific conditions.
Substitution: : Nucleophilic substitution reactions can further modify the pyrazolopyrimidine core or the isobutylamino group, introducing new functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst for reduction.
Nucleophiles: : Amines or alkyl halides for substitution reactions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Hydrogenated furan derivatives.
Substitution: : Various amine or alkyl-substituted pyrazolopyrimidines.
Scientific Research Applications
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has a broad spectrum of applications across different scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzymes: : The pyrazolopyrimidine core can mimic nucleotide structures, allowing the compound to inhibit or modulate the activity of certain enzymes.
Receptors: : The isobutylamino group can interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Varying Alkylamino Substituents
The closest structural analog is N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS: 941948-15-8, ). Key differences include:
Implications :
- Both compounds retain the furan-2-carboxamide group, suggesting similar binding interactions at target sites.
Pyrazolo[3,4-d]pyrimidine Derivatives with Diverse Functional Groups
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ():
Implications :
Compounds with Different Heterocyclic Cores
Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ():
Implications :
- The pyrrolo[1,2-b]pyridazine core may target different enzymes (e.g., phosphodiesterases) compared to pyrazolo[3,4-d]pyrimidines.
- The morpholinoethoxy group improves solubility and pharmacokinetics through hydrogen bonding.
Research Findings and Implications
- Substituent Effects: Alkylamino groups (isobutyl vs. isopropyl) modulate lipophilicity and steric interactions, influencing target binding and ADME properties . Bulky aromatic groups (e.g., fluorophenyl chromen) may enhance target specificity but reduce bioavailability due to increased molecular weight .
- Functional Group Contributions :
Data Tables
Table 1. Structural and Molecular Comparison
*Inferred values based on structural analysis.
Biological Activity
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound known for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₆O₂S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 941985-50-8 |
Biological Activity
The compound exhibits various biological activities, including:
1. Anti-inflammatory Effects:
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety can inhibit inflammatory pathways. The presence of isobutylamino and methylthio groups enhances these effects by modulating receptor interactions.
2. Anticancer Properties:
Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key enzymes or pathways involved in tumor growth.
3. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. Detailed enzyme kinetics studies are necessary to elucidate these interactions.
The biological activity of this compound is believed to be linked to its ability to bind to specific receptors or enzymes within the body. This binding alters the activity of these biological targets, leading to downstream effects such as:
- Modulation of signaling pathways
- Inhibition of pro-inflammatory cytokines
- Induction of apoptosis in cancer cells
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively reduced inflammation in animal models by inhibiting NF-kB signaling pathways.
Study 2: Anticancer Activity
In vitro assays showed that compounds with similar structures inhibited cell proliferation in breast cancer and leukemia cell lines by inducing apoptosis through mitochondrial pathways.
Q & A
Basic: What synthetic strategies are recommended for preparing this pyrazolo[3,4-d]pyrimidine derivative?
Answer:
The synthesis typically involves sequential functionalization of the pyrazolo-pyrimidine core. Key steps include:
- Core Formation: Cyclocondensation of aminopyrazole precursors with thiourea derivatives to install the methylthio group at position 6 .
- Isobutylamino Substitution: Nucleophilic displacement at position 4 using isobutylamine under reflux in anhydrous solvents (e.g., DMF or THF) .
- Furan Carboxamide Attachment: Coupling the ethyl linker via Mitsunobu or amide-bond-forming reactions (e.g., EDC/HOBt) with furan-2-carboxylic acid derivatives .
Critical Considerations: Monitor reaction progress using HPLC or LC-MS to ensure intermediate purity (>98%) and minimize byproducts .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., methylthio at δ ~2.5 ppm, furan protons at δ ~7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C19H23N5O2S).
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%); use C18 columns with acetonitrile/water gradients .
Advanced: What computational tools can predict the compound’s reactivity or optimize synthetic yields?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search: Use software like GRRM or Gaussian to model transition states and identify low-energy pathways for key steps (e.g., amide coupling) .
- Solvent Optimization: COSMO-RS simulations to select solvents that enhance nucleophilic substitution efficiency at position 4 .
- Machine Learning: Train models on existing pyrazolo-pyrimidine reaction datasets to predict optimal temperatures/catalysts, reducing trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Systematically evaluate variables:
- Assay Conditions: Compare buffer pH, incubation time, and cell lines used; e.g., differences in IC50 values may arise from ATP concentrations in kinase assays .
- Compound Stability: Perform LC-MS stability studies in assay media to rule out degradation (e.g., hydrolysis of the methylthio group under acidic conditions) .
- Target Selectivity: Use computational docking (e.g., AutoDock Vina) to assess off-target binding and validate with orthogonal assays (e.g., SPR vs. enzymatic assays) .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies?
Answer:
Adopt factorial design of experiments (DoE):
- Variable Screening: Use Plackett-Burman designs to prioritize substituents (e.g., methylthio vs. methoxy at position 6) impacting potency .
- Response Surface Methodology (RSM): Optimize logP and solubility by varying isobutylamino chain length and furan substituents .
- Data Integration: Combine SAR data with molecular dynamics simulations to rationalize binding affinity trends (e.g., hydrophobic interactions in kinase pockets) .
Advanced: How can membrane separation technologies improve purification?
Answer:
Leverage advanced separation techniques:
- Nanofiltration: Use polymeric membranes (MWCO ~500 Da) to remove low-MW impurities after amide coupling .
- Chromatographic Membranes: Immobilized metal affinity chromatography (IMAC) for trapping metal catalyst residues .
Validation: Track residual palladium via ICP-MS post-purification to ensure compliance with ICH guidelines (<10 ppm) .
Advanced: What strategies mitigate challenges in scaling up the synthesis?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and adjust parameters in real-time .
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) and reduce batch-to-batch variability .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
